molecular formula C9H8ClNO3 B8334546 METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE

METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE

Cat. No.: B8334546
M. Wt: 213.62 g/mol
InChI Key: BTXGVXNEGSGVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE is an organic compound with a pyridine ring structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes an acetyl group, a chloro substituent, and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE typically involves the chlorination of 2-pyridinecarboxylic acid followed by esterification and acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by treatment with methanol to form the methyl ester. The final acetylation step can be achieved using acetic anhydride or acetyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl ester can be oxidized to carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water), and room temperature.

Major Products Formed

    Substitution: Amino or thiol derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the pyridine ring.

    Oxidation: Carboxylic acid derivatives of the pyridine ring.

Scientific Research Applications

METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The acetyl and chloro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-pyridinecarboxylate: Similar structure but lacks the acetyl group.

    Methyl 6-chloro-2-pyridinecarboxylate: Similar structure but lacks the acetyl group and has a different substitution pattern.

Uniqueness

METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE is unique due to the presence of both the acetyl and chloro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 6-acetyl-4-chloropyridine-2-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-5(12)7-3-6(10)4-8(11-7)9(13)14-2/h3-4H,1-2H3

InChI Key

BTXGVXNEGSGVDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)Cl)C(=O)OC

Origin of Product

United States

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